Egfr-IN-40

Kinase Inhibition BTK EGFR

EGFR-IN-40 (also known as compound 3z) is a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and IL-2 Inducible T-cell Kinase (ITK). It exhibits nanomolar biochemical potency against these three kinases with IC50 values of 1.2 nM, 5.3 nM, and 46.1 nM, respectively.

Molecular Formula C23H20N6O3
Molecular Weight 428.4 g/mol
Cat. No. B12407720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-40
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CN=C(N=C2N(C1=O)C3=CC=CC(=C3)NC(=O)C=C)NC4=CC=C(C=C4)OC
InChIInChI=1S/C23H20N6O3/c1-4-20(30)26-16-6-5-7-17(12-16)29-21-19(25-14(2)22(29)31)13-24-23(28-21)27-15-8-10-18(32-3)11-9-15/h4-13H,1H2,2-3H3,(H,26,30)(H,24,27,28)
InChIKeyFGPPXNCHKYRZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for EGFR-IN-40: A Multitarget BTK/EGFR/ITK Inhibitor with Defined Selectivity


EGFR-IN-40 (also known as compound 3z) is a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and IL-2 Inducible T-cell Kinase (ITK). It exhibits nanomolar biochemical potency against these three kinases with IC50 values of 1.2 nM, 5.3 nM, and 46.1 nM, respectively . This small molecule (MW: 428.44, Formula: C23H20N6O3, CAS: 1466445-39-5) is a valuable research tool for dissecting signaling pathways where these kinases intersect, particularly in oncology and immunology. For precise experimental design, it is critical to recognize that the reported potency of EGFR-IN-40 can vary significantly depending on the specific assay format and protein construct used [1].

Why EGFR-IN-40 Cannot Be Casually Substituted by Single-Target or Other In-Class EGFR Inhibitors


Substituting EGFR-IN-40 with a general EGFR inhibitor like gefitinib or even another multi-target inhibitor is scientifically unsound due to its unique and context-dependent selectivity profile. While it is a potent EGFR inhibitor, its even greater potency against BTK (IC50 of 1.2 nM) makes it functionally a more potent BTK inhibitor in biochemical assays. This is a critical differentiator for any experiment; using a selective EGFR inhibitor would fail to address BTK-dependent phenotypes, while using a selective BTK inhibitor would miss EGFR contributions. More importantly, cellular activity data reveals a stark, model-dependent contrast: EGFR-IN-40 shows potent anti-proliferative effects in the gefitinib-sensitive HCC827 cell line (IC50 = 25.9 nM) but is significantly weaker in the gefitinib-resistant NCI-H1975 line (IC50 = 3518 nM) . This 135-fold difference in cellular potency demonstrates that its activity is not broadly applicable across all EGFR-driven models, making it an unsuitable substitute for, or a poor comparator to, inhibitors like osimertinib which are designed for T790M-mutant contexts. For procurement, this implies that the choice of EGFR-IN-40 is highly experiment-specific and cannot be driven by a generic 'EGFR inhibitor' label.

Quantitative Evidence Guide for Selecting EGFR-IN-40 Over Analogs and Alternatives


Biochemical Selectivity: BTK vs. EGFR vs. ITK Inhibition Profile of EGFR-IN-40

In a biochemical kinase inhibition assay, EGFR-IN-40 exhibits a clear rank order of potency: it is most potent against BTK, followed by EGFR, and is significantly less potent against ITK. This provides a defined multi-target profile that is distinct from other kinase inhibitors .

Kinase Inhibition BTK EGFR ITK Selectivity Profiling Biochemical Assay

Cellular Potency and Model-Dependent Activity in EGFR-Mutant NSCLC Cell Lines

The anti-proliferative activity of EGFR-IN-40 was compared in two key human NSCLC cell lines. It demonstrated potent activity in the gefitinib-sensitive HCC827 line (exon 19 deletion) but was drastically less effective in the gefitinib-resistant NCI-H1975 line (T790M/L858R mutant) .

Non-Small Cell Lung Cancer NSCLC EGFR Mutation Gefitinib Resistance Antiproliferative Assay

Wild-Type EGFR Autophosphorylation: Divergent Potency from Standard Kinase Assays

An independent assessment of EGFR-IN-40's ability to inhibit wild-type EGFR autophosphorylation in a cellular context reported an IC50 value of 24 nM, as documented in BindingDB from patent US10106508 [1]. This value differs from the 5.3 nM IC50 reported from a standard kinase inhibition assay.

EGFR Autophosphorylation Wild-type IC50 Binding Assay

Chemical Scaffold Differentiation: The Pteridine-7(8H)-one Core of EGFR-IN-40

EGFR-IN-40 (compound 3z) is based on a pteridine-7(8H)-one scaffold, which is a key differentiator from the more common quinazoline-based (e.g., gefitinib, erlotinib) or pyrimidine-based (e.g., osimertinib) EGFR inhibitors. This scaffold class has been specifically explored for the development of irreversible inhibitors targeting mutant EGFR and BTK [1].

Chemical Scaffold Pteridine-7(8H)-one Irreversible Inhibitor Medicinal Chemistry

Scientifically Validated Application Scenarios for EGFR-IN-40 in Research


Investigating BTK-EGFR Signaling Crosstalk in B-Cell Malignancies

In research models of B-cell cancers where both BTK and EGFR contribute to disease pathology, EGFR-IN-40 is uniquely suited as a chemical probe. With its subnanomolar potency against BTK (IC50 = 1.2 nM) and strong EGFR inhibition (IC50 = 5.3 nM), it can simultaneously suppress both pathways . This is an application where selective inhibitors would provide an incomplete picture. The compound's moderate potency against ITK (IC50 = 46.1 nM) should be considered when interpreting results in T-cell containing models .

Studying Gefitinib-Sensitive EGFR Exon 19 Deletion Models in NSCLC

EGFR-IN-40 is a relevant tool for research on non-small cell lung cancer (NSCLC) models that harbor an EGFR exon 19 deletion, such as the HCC827 cell line. Its potent anti-proliferative activity in this model (IC50 = 25.9 nM) makes it a viable alternative to first-generation inhibitors like gefitinib for studying this specific subset of EGFR-driven cancers . This application is validated by direct cellular data.

Medicinal Chemistry and SAR Studies on Pteridine-7(8H)-one Scaffolds

EGFR-IN-40 serves as a well-characterized reference point for researchers developing novel kinase inhibitors based on the pteridine-7(8H)-one scaffold. Its known multi-kinase profile and structural features provide a clear baseline for understanding how modifications to this core structure can alter potency and selectivity against BTK, EGFR, and ITK. This application is supported by its use as a starting compound in the development of more selective BTK inhibitors [1].

Assay Development and Validation Requiring a Multi-Target Control

Due to its well-defined activity profile against BTK, EGFR, and ITK, EGFR-IN-40 is a suitable control compound for developing and validating new biochemical or cellular assays designed to measure multi-kinase inhibition or screen for off-target effects. Its divergent cellular potency in different genetic backgrounds (HCC827 vs. NCI-H1975) also provides a useful control for assay sensitivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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